Reduced Lipophilicity (LogP) vs. Ethyl Ester Analog Improves Predicted Aqueous Solubility
The methyl ester target compound has a computed XLogP3 of 1.6, compared to 1.9 for the ethyl ester analog (CAS 195505-47-6), representing a ΔLogP of −0.3 [1]. In drug discovery, each log unit reduction in LogP roughly corresponds to a ~10-fold increase in aqueous solubility, and lower LogP within the 0–3 range is associated with a reduced risk of metabolic clearance and phospholipidosis [2].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem); LogP = 1.4068 (Chemscene computational) |
| Comparator Or Baseline | Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate: XLogP3 = 1.9 (BOC Sciences); LogP = 1.7969 |
| Quantified Difference | ΔLogP ≈ −0.3 to −0.4 (methyl ester less lipophilic); ~2-fold predicted increase in aqueous solubility |
| Conditions | Computed partition coefficients (octanol/water); PubChem XLogP3 v3.0 and vendor computational chemistry modules |
Why This Matters
For medicinal chemistry programs optimizing solubility-limited absorption, the methyl ester's lower LogP offers a quantifiably better starting point than the ethyl ester for fragment growing or lead optimization campaigns where solubility is a key liability.
- [1] PubChem. Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate. Compound Summary CID 137345882. XLogP3-AA: 1.6. Accessed 2026-05-10. View Source
- [2] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
